molecular formula C14H21NO3 B8034083 Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate

Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate

Cat. No.: B8034083
M. Wt: 251.32 g/mol
InChI Key: LVXWLUGMNCIXTA-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate is an organic compound that features a tert-butyl group, a hydroxyphenyl group, and a propylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxyphenyl group plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-hydroxyphenyl)carbamate: Lacks the propyl group, which may affect its reactivity and applications.

    N-(4-hydroxyphenyl)-N-propylcarbamate: Lacks the tert-butyl group, which may influence its stability and solubility.

Uniqueness

Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate is unique due to the presence of both the tert-butyl and propyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, solubility, and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-10-15(13(17)18-14(2,3)4)11-6-8-12(16)9-7-11/h6-9,16H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXWLUGMNCIXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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